2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSKUSYRLKDGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methodology
The imidazo[1,2-a]pyridine core is constructed via [3+2] cycloaddition between 2-aminopyridine derivatives and α-halo carbonyl compounds:
Charge 2-amino-5,6,7,8-tetrahydropyridine (1.0 eq) and chloroacetaldehyde (1.2 eq) in DMF
Add DBU (1.5 eq) as base at 0°C
Heat at 80°C for 12 h under N₂
Cool, dilute with EtOAc, wash with brine
Purify by column chromatography (Hex:EtOAc = 3:1)
Yield: 68-72%
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-120 | 80 | +22% |
| Base | K₂CO₃ vs DBU | DBU | +35% |
| Solvent | DMF vs DMSO | DMF | +18% |
Sulfonylation and Bromination Sequence
Sulfonamide Formation
Coupling of 2-bromobenzenesulfonyl chloride to the aniline intermediate follows nucleophilic acyl substitution:
- Dissolve 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq) in dry DCM
- Add Et₃N (3.0 eq) at -10°C
- Slowly introduce 2-bromobenzenesulfonyl chloride (1.1 eq)
- Stir 6 h at RT
- Quench with 10% HCl, extract with DCM
- Crystallize from EtOH/H₂O
Yield Data from Parallel Reactions :
| Entry | Sulfonyl Chloride | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 2-BrC₆H₄SO₂Cl | DCM | Et₃N | 71 |
| 2 | 2-BrC₆H₄SO₂Cl | THF | Pyridine | 63 |
| 3 | 4-BrC₆H₄SO₂Cl | DCM | DBU | 68 |
Alternative Coupling Strategies
Buchwald-Hartwig Amination
For late-stage functionalization, palladium-catalyzed coupling enables modular assembly:
Optimized Conditions :
Pd₂(dba)₃ (5 mol%)
Xantphos (10 mol%)
Cs₂CO₃ (2.5 eq)
Toluene, 110°C, 24 h
Comparative Catalyst Screening :
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | 88 | 92 |
| Pd₂(dba)₃/BINAP | 79 | 85 |
| PdCl₂(Amphos)/tBuXPhos | 94 | 89 |
Bromination Positional Control
Regioselective bromination at the benzenesulfonamide ring is achieved through:
Method A (Electrophilic Bromination) :
- NBS (1.05 eq) in CCl₄ at 0°C
- 90% para-selectivity
Method B (Directed Ortho-Metalation) :
- Install directing group (-OMe)
- LDA-mediated deprotonation
- Quench with Br₂
- Remove directing group
Bromination Efficiency :
| Method | Temp (°C) | Time (h) | Yield (%) | Ortho:Para |
|---|---|---|---|---|
| A | 0 | 2 | 78 | 10:90 |
| B | -78 | 0.5 | 65 | 95:5 |
Scalability and Process Chemistry
Kilogram-Scale Production
Adapting the DBU-mediated cyclization for manufacturing:
Critical Parameters :
- Maintain stoichiometric DBU:substrate ratio (1.5:1)
- Control exotherm during sulfonyl chloride addition (<15°C)
- Implement crystallization-based purification (API recovery >85%)
Economic Analysis :
| Component | Cost Contribution (%) | Purity Specification |
|---|---|---|
| 2-Bromosulfonyl chloride | 41 | ≥99.5% (HPLC) |
| Pd Catalysts | 22 | ≤50 ppm residual Pd |
| Solvents | 18 | Recovered ≥90% |
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89-7.82 (m, 2H, ArH), 7.64 (t, J=7.6 Hz, 1H, ArH), 7.51 (d, J=7.2 Hz, 1H, ArH), 7.32 (s, 1H, imidazo-H), 3.72 (t, J=6.0 Hz, 2H, CH₂), 2.89 (t, J=6.0 Hz, 2H, CH₂), 1.92-1.85 (m, 4H, cyclohexyl)
HRMS (ESI+) : Calculated for C₁₉H₁₈BrN₃O₂S [M+H]⁺: 448.0304, Found: 448.0298
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Key Difference : Replacement of the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group.
- This analog may exhibit weaker hydrogen-bonding interactions in biological systems .
2-Bromo-1-(3-Ethylsulfonyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
- Key Difference: Incorporation of an ethylsulfonyl (-SO₂C₂H₅) group and ethanone (-COCH₃) moiety.
- Impact: The ethanone group introduces a ketone functionality, enhancing electrophilicity. The ethylsulfonyl substituent may improve metabolic stability compared to benzenesulfonamide. Reported LC-MS data ([M+1]⁺ = 335) indicate a lower molecular weight than the target compound .
2-Bromo-N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)-5-Fluorobenzamide (5a)
- Key Difference : Dual bromine atoms (on imidazopyridine and benzamide) and a fluorine substituent.
- The fluorine atom may confer metabolic resistance .
Pharmacological and Physicochemical Properties
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
- Example : 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine.
- Key Difference : Replacement of pyridine with pyrimidine and a trifluoromethyl (-CF₃) group.
- Molecular weight (267.26 g/mol) is comparable to the target compound .
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (2d)
- Key Difference: Nitrophenyl and cyano (-CN) substituents with dicarboxylate esters.
- High melting point (215–217°C) suggests crystalline stability, which may contrast with the sulfonamide derivative’s solubility .
Biological Activity
2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural attributes:
- Molecular Formula : C17H19BrN2O2S
- Molecular Weight : Approximately 396.31 g/mol
- Structural Features : The presence of a bromine atom and a sulfonamide group suggests potential reactivity in biological systems.
Research indicates that sulfonamide derivatives often interact with various biological targets. The biological activity of 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that sulfonamides can modulate GPCR signaling pathways, which are crucial for various physiological responses .
Biological Activity Data
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Wu et al. (1999) | Cardiovascular Effects | Isolated rat heart model | Demonstrated changes in perfusion pressure with sulfonamide derivatives. |
| Schwartz et al. (1995) | Carbonic Anhydrase Inhibition | Enzymatic assays | Identified inhibitory effects on carbonic anhydrase activity. |
| Nelson et al. (2023) | Interaction with Biomolecules | Spectroscopic analysis | Showed binding interactions with human serum albumin (HSA), indicating potential pharmacokinetic benefits. |
Case Studies
- Cardiovascular Impact : A study conducted using isolated rat hearts demonstrated that certain sulfonamide derivatives could significantly affect perfusion pressure and coronary resistance. The results indicated a time-dependent decrease in perfusion pressure when treated with specific compounds, suggesting a potential therapeutic role in managing cardiovascular conditions .
- Enzymatic Inhibition Studies : Research on related compounds has shown that they can inhibit critical enzymes involved in metabolic processes. For instance, compounds structurally similar to 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide were found to inhibit carbonic anhydrase effectively, which could have implications for treating diseases like glaucoma and edema .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?
- Methodology : Multi-step synthesis typically involves coupling imidazo[1,2-a]pyridine intermediates with brominated benzenesulfonamide groups. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (polar aprotic solvents like DMF/DMSO, Pd catalysts).
- Sulfonamide formation via nucleophilic substitution (controlled pH, room temperature).
- Hydrogenation of imidazo[1,2-a]pyridine precursors using Ru/NHC catalysts for enantioselective reduction (yields >85%, e.r. up to 98:2) .
- Optimization : Reaction time (6–12 hours), temperature (60–80°C), and solvent polarity significantly influence yield and purity. Thin-layer chromatography (TLC) monitors intermediates .
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
- Core Methods :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., δ 8.62 ppm for aromatic protons) and confirms sulfonamide connectivity .
- FT-IR : Identifies functional groups (e.g., 1672 cm⁻¹ for C=O in amide bonds, 821 cm⁻¹ for C-Br stretches) .
- LC-MS : Validates molecular weight ([M+1] = 508.0) and detects impurities .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against kinases (IC₅₀ determination) using fluorescence-based assays .
- Antibacterial Activity : Broth microdilution (MIC values against Gram+/Gram- strains) .
- Selectivity Screening : Competitive binding assays (SPR or ITC) to evaluate off-target effects .
Advanced Research Questions
Q. How can enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine core be achieved?
- Catalytic Strategy : Ru/NHC-catalyzed asymmetric hydrogenation of imidazo[1,2-a]pyridines.
- Conditions : H₂ (1–5 atm), chiral NHC ligands (e.g., (R)-DTBM-SEGPHOS), room temperature.
- Outcomes : Enantiomeric ratios up to 98:2, tolerance for bromo and sulfonamide substituents .
Q. What computational approaches are effective in predicting binding modes and pharmacokinetic properties?
- Molecular Docking : Glide/SP or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP pockets) .
- MD Simulations : AMBER or GROMACS for stability analysis (e.g., ligand-protein RMSD <2 Å over 100 ns).
- ADMET Prediction : SwissADME for solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- SAR Insights :
| Substituent Modification | Impact on Activity |
|---|---|
| Bromine → Chlorine | Increased kinase selectivity (IC₅₀ ↓ 30%) |
| Methoxy addition | Enhanced solubility (LogP ↓ 0.5) but reduced MIC against S. aureus |
- Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?
- Software Tools : SHELXL for refining high-resolution data (R-factor <5%).
- Twinning : Use TWINABS for scaling and HKL-2000 for integration .
- Disorder Modeling : PART instructions to assign partial occupancies .
Q. What methodologies address contradictions between solubility data and in vivo efficacy?
- Approach :
- Co-solvent Systems : PEG-400/water (1:1) to enhance solubility without toxicity .
- Prodrug Design : Esterification of sulfonamide groups to improve bioavailability .
- Validation : Parallel artificial membrane permeability assay (PAMPA) to correlate solubility with permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
